

SR-3029 solubility and stability issues

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Compound of Interest

Compound Name: SR-3029
Cat. No.: B15605462

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SR-3029 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of **SR-3029**, a potent and selective casein kinase 1 δ /1 ϵ (CK1 δ / ϵ) inhibitor.

Frequently Asked Questions (FAQs)

What is **SR-3029**?

SR-3029 is a potent and selective inhibitor of casein kinase 1 δ (CK1 δ) and casein kinase 1 ϵ (CK1 ϵ) with IC50 values of 44 nM and 260 nM, respectively[1][2]. It functions as an ATP-competitive inhibitor[3]. Research has shown its ability to inhibit the proliferation of melanoma and breast cancer cell lines in vitro and reduce tumor growth in mouse xenograft models[2][4].

What is the mechanism of action of **SR-3029**?

SR-3029 primarily targets CK1 δ and CK1 ϵ . These kinases are involved in various cellular processes, including the Wnt/ β -catenin signaling pathway. By inhibiting CK1 δ / ϵ , **SR-3029** can lead to a reduction in the expression of Wnt/ β -catenin target genes, such as CCND1 (encoding Cyclin D1), and decrease the protein levels of nuclear β -catenin and Cyclin D1 in tumor tissue[4].

What are the key chemical properties of **SR-3029**?

Property	Value	Reference
Molecular Weight	480.45 g/mol	[1]
Formula	C ₂₃ H ₁₉ F ₃ N ₈ O	[1]
CAS Number	1454585-06-8	
Purity	≥98%	

Solubility Guidelines

Proper dissolution of **SR-3029** is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various solvents.

Solvent	Solubility	Concentration (if specified)	Notes
DMSO	Soluble	32 mg/mL	Use fresh, high-quality DMSO as moisture absorption can reduce solubility.[1]
	[1]	47 mg/mL	
		20 mM	
	[4]	30 mg/mL	
DMF	Soluble	30 mg/mL	[4]
Water	Insoluble	-	[1]
Ethanol	Insoluble	-	[1]
DMEM/10% FBS	75 μM	-	For a similar compound, suggesting limited aqueous solubility.[5]

Stability and Storage Recommendations

To maintain the integrity and activity of **SR-3029**, adhere to the following storage conditions.

Form	Storage Temperature	Stability Period
Powder	-20°C	3 years[1]
+4°C	Store at +4°C[2]	
Room Temperature	Shipped at room temperature in the continental US[4]	
In Solvent (-80°C)	-80°C	1 year[1], 2 years[3]
In Solvent (-20°C)	-20°C	1 month[1], 1 year[3]

Key Stability Considerations:

- Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles[1].
- In Vivo Formulations: Mixed solutions for in vivo use should be used immediately for optimal results[1].

Troubleshooting Common Issues

Problem: Difficulty dissolving **SR-3029** in DMSO.

- Cause: DMSO can absorb moisture from the air, which reduces the solubility of **SR-3029**.
- Solution: Use fresh, anhydrous DMSO to prepare your stock solution[1].

Problem: Precipitation of **SR-3029** in aqueous media during cell-based assays.

- Cause: **SR-3029** is insoluble in water[1]. Direct dilution of a concentrated DMSO stock into aqueous media can cause the compound to precipitate.
- Solution: Perform serial dilutions of your DMSO stock solution. When preparing working solutions, ensure the final concentration of DMSO is low enough to be tolerated by your cells

and to keep **SR-3029** in solution. For some in vivo formulations, co-solvents like PEG300 and Tween80 are used to improve solubility in aqueous systems[1].

Problem: Inconsistent results in in vivo studies.

- Cause: Poor stability of the formulation or improper preparation can lead to inconsistent dosing.
- Solution: Prepare in vivo formulations fresh before each use[1]. Ensure all components are fully dissolved and mixed before administration.

Experimental Protocols

In Vitro Kinase Assay

This protocol is a generalized procedure based on common kinase assay methodologies.

- Prepare Assay Buffer: A typical buffer may contain 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT, and 0.01% Triton X-100[3].
- Prepare **SR-3029** Dilutions: Create a 10-point dose-response curve with 3-fold serial dilutions starting from a high concentration (e.g., 10 μM)[3]. The final DMSO concentration in the assay should be kept constant (e.g., 1%)[3].
- Add Kinase and Substrate: Add the CK1δ or CK1ε enzyme and its specific substrate to the assay plate.
- Initiate Reaction: Start the kinase reaction by adding ATP.
- Incubate: Allow the reaction to proceed at room temperature for a specified time (e.g., 10 minutes)[3].
- Terminate Reaction: Stop the reaction by adding a detection reagent, such as one containing EDTA or a specific antibody to detect the phosphorylated substrate[3].
- Read Signal: Measure the resulting signal (e.g., fluorescence, luminescence) using a plate reader.

- Data Analysis: Generate dose-response curves and calculate IC50 values using appropriate software.

In Vivo Tumor Xenograft Model

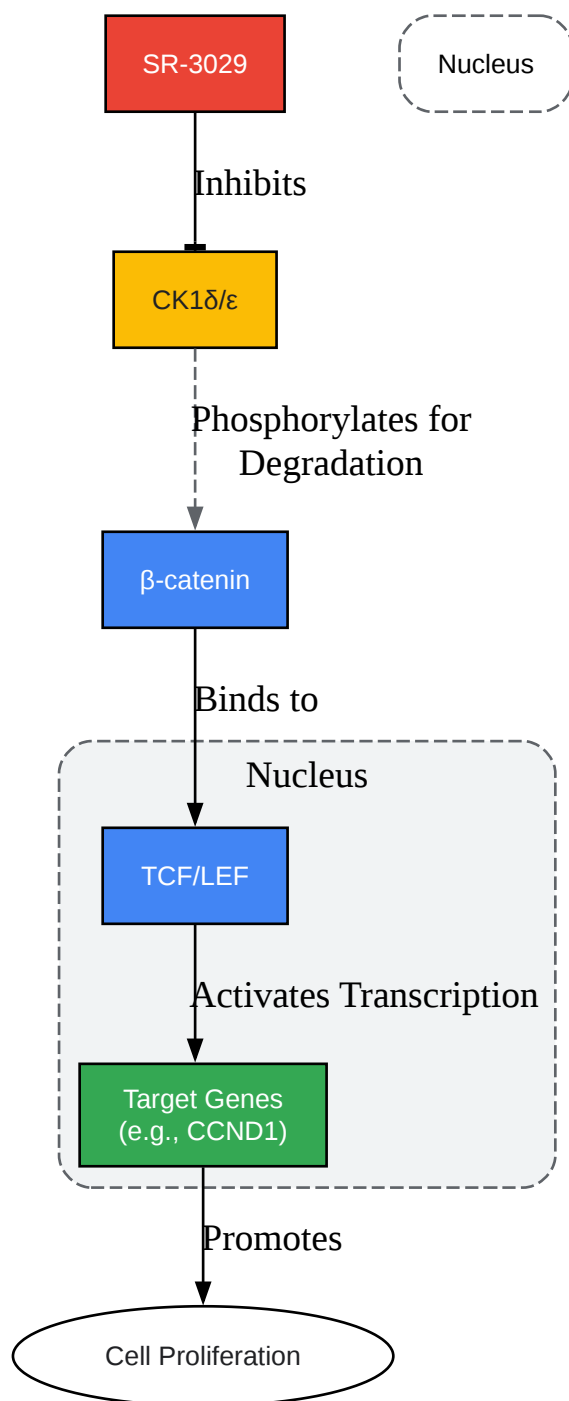
This protocol is based on studies using **SR-3029** in mouse xenograft models[3][4].

- Cell Implantation: Implant human breast cancer cells (e.g., MDA-MB-231, MDA-MB-468) or other suitable cancer cells into the appropriate site (e.g., mammary fat pad) of immunocompromised mice.
- Tumor Growth: Allow tumors to reach a palpable size before starting treatment.
- **SR-3029** Formulation:
 - Option 1 (with PEG300/Tween80):
 1. Prepare a stock solution of **SR-3029** in DMSO (e.g., 32 mg/mL)[1].
 2. For a 1 mL working solution, add 50 μ L of the DMSO stock to 400 μ L of PEG300 and mix until clear[1].
 3. Add 50 μ L of Tween80 and mix until clear[1].
 4. Add 500 μ L of ddH₂O to bring the final volume to 1 mL[1].
 5. Use this formulation immediately[1].
 - Option 2 (with Corn Oil):
 1. Prepare a stock solution of **SR-3029** in DMSO (e.g., 6 mg/mL)[1].
 2. For a 1 mL working solution, add 50 μ L of the clear DMSO stock to 950 μ L of corn oil and mix well[1].
 3. Use this formulation immediately[1].
- Administration: Administer **SR-3029** to the mice at the desired dose (e.g., 20 mg/kg) and schedule (e.g., daily) via the appropriate route (e.g., intraperitoneal injection)[3].

- Monitoring: Monitor tumor growth and the general health of the mice regularly.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for β -catenin and Cyclin D1)[4].

Visualizations

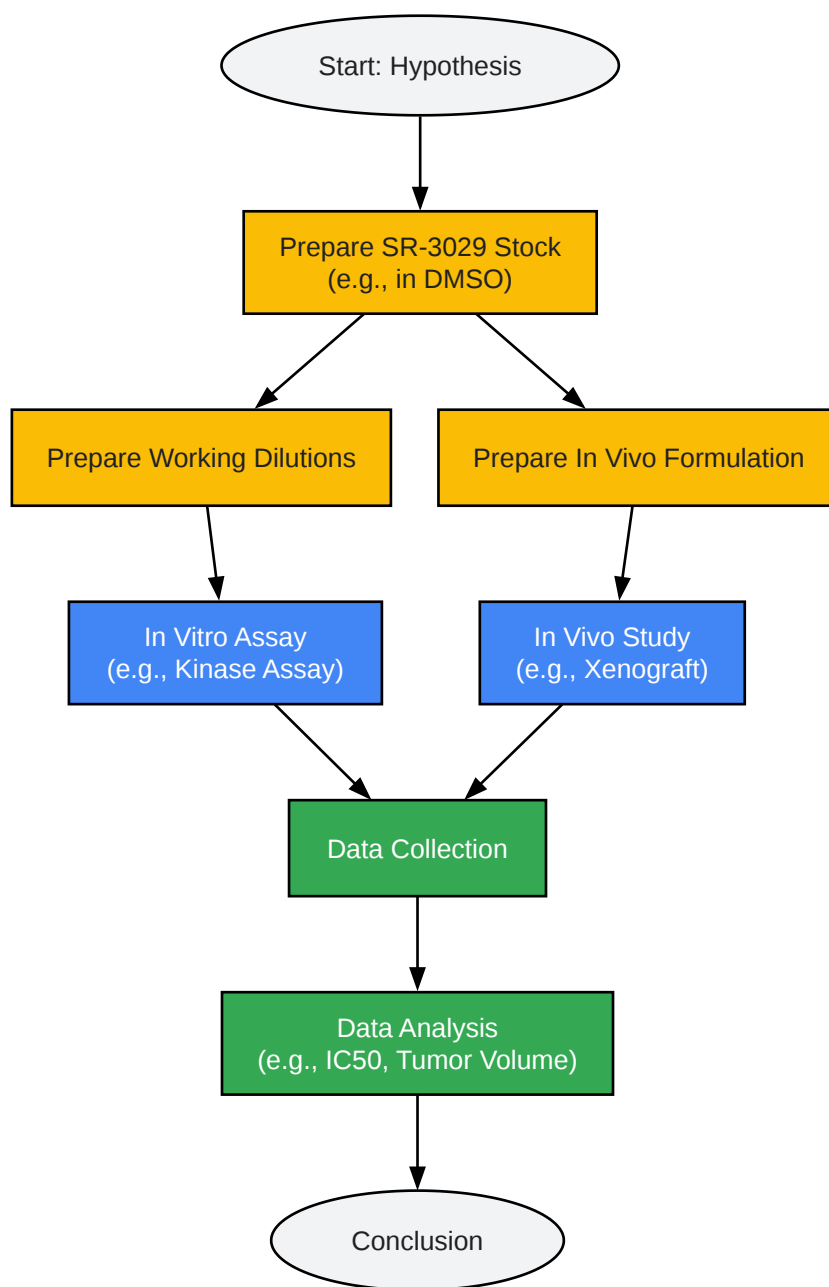
SR-3029 Mechanism of Action: Wnt/ β -catenin Signaling Pathway



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Caption: **SR-3029** inhibits CK1δ/ε, preventing β-catenin degradation and subsequent gene transcription.

General Experimental Workflow for SR-3029



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